Mitoxantrone-d8

概要

説明

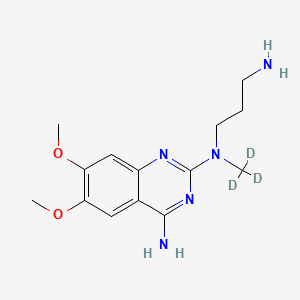

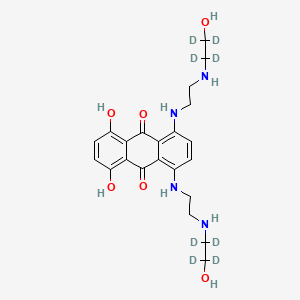

ミトキサントロン-d8(ミトザントロン-d8またはNSC 301739-d8としても知られている)は、ミトキサントロンの安定同位体変異体です。ミトキサントロン自体は、いくつかの重要な特性を持つ臨床で使用されている薬剤です。

トポイソメラーゼII阻害剤: ミトキサントロンは、細胞分裂中にDNAの巻き戻しや再結合に不可欠な酵素であるトポイソメラーゼIIαを阻害することにより、DNA複製と修復を阻害します。

プロテインキナーゼC(PKC)阻害剤: PKC阻害活性も示します.

科学的研究の応用

Mitoxantrone-d8 finds applications in various scientific fields:

Chemistry: As a tool for studying drug metabolism and pharmacokinetics.

Biology: Investigating cellular responses to topoisomerase inhibitors.

Medicine: Clinical studies related to cancer treatment.

Industry: Quality control and method development in pharmaceutical research.

作用機序

ミトキサントロンは、次のようにしてその効果を発揮します。

DNAインターカレーション: DNA塩基対間に挿入され、DNA複製と転写を阻害します。

トポイソメラーゼII阻害: トポイソメラーゼII-DNA複合体をトラップすることにより、DNA鎖の切断と修復を防ぎます。

6. 類似化合物の比較

ミトキサントロン-d8の独自性は、重水素標識にある。類似の化合物には以下が含まれます。

ミトキサントロン: 非重水素化の親化合物。

ドキソルビシン: アントラセンジオン系抗癌剤。

Safety and Hazards

将来の方向性

Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .

生化学分析

Biochemical Properties

Mitoxantrone-d8, like its parent compound Mitoxantrone, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease α-globin precipitates and ameliorate anemia, splenomegaly, and ineffective erythropoiesis in a mouse model of β-thalassemia intermedia . It also inhibits the growth of K562 leukemia and K562-derived etoposide-resistant K/VP.5 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its intercalation into DNA, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on acute myeloid leukemia, it was found that the drug’s effects varied over time, with some patients showing a response to treatment after several cycles .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on dogs with transitional cell carcinoma of the urinary bladder, it was found that the drug was effective at inducing remission more frequently than either drug as a single agent .

Metabolic Pathways

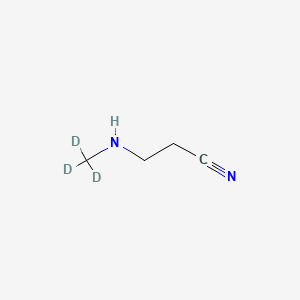

This compound is involved in several metabolic pathways. It is known to be metabolized through a two-electron reduction pathway, with its main metabolic products being the naphthoquinoxaline metabolite and its oxidation products, the Mitoxantrone mono- and dicarboxylic derivatives .

Transport and Distribution

This compound is known to distribute into a deep tissue compartment from which it is slowly released, as evidenced by a prolonged plasma terminal phase half-life, an extremely large volume of distribution, and the relatively large amount retained in tissue at ∼35 days post-dose .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus due to its ability to intercalate into DNA . This allows it to exert its effects directly on the genetic material of the cell, leading to the observed cellular effects.

化学反応の分析

ミトキサントロン-d8は、構造の類似性から、ミトキサントロンと同様の反応を起こすと考えられます。これらの反応には以下が含まれます。

酸化還元反応: ミトキサントロンは、酸化と還元の両方のプロセスを受ける可能性があります。

置換反応: 求核置換反応に関与する可能性があります。

一般的な試薬: 過酸化水素(酸化用)やヒドラジン(還元用)などの試薬がよく使用されます。

主要な生成物: 主な生成物は、特定の反応条件と関与する官能基によって異なります。

4. 科学研究への応用

ミトキサントロン-d8は、さまざまな科学分野で応用されています。

化学: 薬物代謝と薬物動態を研究するためのツールとして。

生物学: トポイソメラーゼ阻害剤に対する細胞応答の調査。

医学: 癌治療に関する臨床研究。

産業: 製薬研究における品質管理と方法開発。

類似化合物との比較

Mitoxantrone-d8’s uniqueness lies in its deuterium labeling. Similar compounds include:

Mitoxantrone: The non-deuterated parent compound.

Doxorubicin: Another anthracenedione-based anticancer drug.

準備方法

ミトキサントロン-d8は、既存のミトキサントロン構造における重水素置換によって合成できます。残念ながら、その調製の特定の合成経路と反応条件は、文献では容易には入手できません。 通常、標識された前駆体と重水素化試薬を使用して製造されます。

特性

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662132 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189974-82-0 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

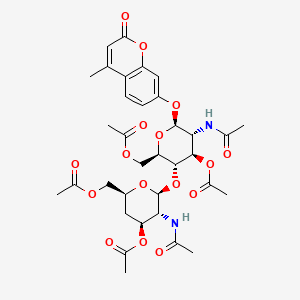

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)